Cas no 625-03-6 (4-Amino-4-methyl-2-pentanone Oxalate)

4-Amino-4-methyl-2-pentanone Oxalate 化学的及び物理的性質
名前と識別子
-
- 1,1-Dimethyl-3-oxobutylammonium hydrogen oxalate
- 4-AMINO-4-METHYL-2-PENTANONE OXALATE
- 4-amino-4-methyl-pentan-2-one
- 4-amino-4-methylpentan-2-one,oxalic acid
- oxalic acid
- DIACETONEAMINE HYDROGEN OXALATE
- Diacetonamine hydrogen oxalate
- 4-amino-4-methylpentan-2-one ethanedioate(1:1)
- 4-amino-4-methyl-pentan-2-one; oxalic acid
- Diacetonamine, hemioxalate
- PubChem19406
- Diacetonamine, monooxalate
- Diacetonamine hydrogenoxalate
- PABISXFQAHDPMS-UHFFFAOYSA-N
- Diacetonamine hydrogenoxalate, 90%
- NSC17567
- 7542AF
- NSC148350
- 4-Ami
- AKOS024438776
- DTXCID30134024
- EINECS 210-875-2
- 625-03-6
- DTXSID00211533
- DIACETONAMINE; OXALIC ACID
- SY009235
- 4-amino-4-methylpentan-2-one oxalate
- 4-Amino-4-methyl-2-pentanoneOxalate
- CS-0204783
- NSC 17567
- 4-amino-4-methylpentan-2-one;oxalic acid
- 53608-87-0
- NSC-17567
- NS00035054
- MFCD00013013
- NSC-148350
- SCHEMBL1401227
- AS-31545
- DB-073133
- 4-Amino-4-methyl-2-pentanone Oxalate
-
- MDL: MFCD00013013
- インチ: 1S/C6H13NO.C2H2O4/c1-5(8)4-6(2,3)7;3-1(4)2(5)6/h4,7H2,1-3H3;(H,3,4)(H,5,6)
- InChIKey: PABISXFQAHDPMS-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])[H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])N([H])[H].O([H])C(C(=O)O[H])=O
計算された属性
- せいみつぶんしりょう: 205.09500
- どういたいしつりょう: 205.09502258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 168
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118
じっけんとくせい
- ゆうかいてん: 126-127 ºC
- PSA: 117.69000
- LogP: 0.55870
4-Amino-4-methyl-2-pentanone Oxalate セキュリティ情報
4-Amino-4-methyl-2-pentanone Oxalate 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-Amino-4-methyl-2-pentanone Oxalate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y00615-10g |
4-Amino-4-methyl-2-pentanone Oxalate |
625-03-6 | 95% | 10g |
¥1319.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y00615-5g |
4-Amino-4-methyl-2-pentanone Oxalate |
625-03-6 | 95% | 5g |
¥779.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y00615-25g |
4-Amino-4-methyl-2-pentanone Oxalate |
625-03-6 | 95% | 25g |
¥2619.0 | 2023-09-05 | |
eNovation Chemicals LLC | D689737-10g |
4-Amino-4-methyl-2-pentanone Oxalate |
625-03-6 | >95% | 10g |
$105 | 2024-07-20 | |
eNovation Chemicals LLC | D689737-25g |
4-Amino-4-methyl-2-pentanone Oxalate |
625-03-6 | >95% | 25g |
$210 | 2024-07-20 | |
Aaron | AR003LEW-10g |
4-Amino-4-methyl-2-pentanone oxalate |
625-03-6 | 95% | 10g |
$127.00 | 2025-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275453-100g |
4-Amino-4-methyl-2-pentanone oxalate |
625-03-6 | 98% | 100g |
¥6480.00 | 2024-05-06 | |
A2B Chem LLC | AB66620-1g |
4-Amino-4-methyl-2-pentanone oxalate |
625-03-6 | 90% | 1g |
$35.00 | 2024-04-19 | |
Ambeed | A665464-100g |
4-Amino-4-methyl-2-pentanone oxalate |
625-03-6 | 98% | 100g |
$581.0 | 2024-04-18 | |
Aaron | AR003LEW-25g |
4-Amino-4-methyl-2-pentanone oxalate |
625-03-6 | 95% | 25g |
$252.00 | 2025-02-10 |
4-Amino-4-methyl-2-pentanone Oxalate 関連文献
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
4-Amino-4-methyl-2-pentanone Oxalateに関する追加情報
Professional Introduction to 4-Amino-4-methyl-2-pentanone Oxalate (CAS No. 625-03-6)
4-Amino-4-methyl-2-pentanone Oxalate, a compound with the chemical formula C9H15NO4, is a significant molecule in the field of organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number 625-03-6, has garnered attention due to its versatile applications in various chemical and biochemical processes. The structural integrity of this molecule, featuring a combination of an amine group, a methyl-substituted ketone, and an oxalate moiety, makes it a valuable intermediate in the synthesis of more complex molecules.
The 4-amino-4-methyl-2-pentanone oxalate structure is particularly intriguing because it serves as a precursor in the synthesis of several pharmacologically active compounds. Its ability to undergo various chemical transformations, such as condensation, reduction, and oxidation reactions, makes it a preferred choice for researchers looking to develop novel therapeutic agents. The oxalate group, in particular, plays a crucial role in stabilizing reactive intermediates and facilitating subsequent functionalization.
In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule drugs targeting neurological disorders. Compounds like 4-amino-4-methyl-2-pentanone oxalate are being explored for their potential in modulating neurotransmitter activity. For instance, studies have indicated that derivatives of this compound may exhibit properties that could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease. The amine functionality provides a site for further derivatization, allowing chemists to tailor the molecule's properties to specific biological targets.
The oxalate moiety in 4-amino-4-methyl-2-pentanone oxalate also contributes to its utility in material science applications. Researchers have been investigating its role in the development of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their potential use in catalysis, gas storage, and separation technologies. The ability of the oxalate group to act as a chelating agent allows for the formation of stable complexes with various metal ions, which can then be used to construct these advanced materials.
Advances in synthetic methodologies have significantly enhanced the accessibility of 4-amino-4-methyl-2-pentanone oxalate. Modern techniques such as asymmetric synthesis and flow chemistry have enabled researchers to produce this compound with higher yields and purities. These improvements have not only facilitated academic research but also opened new avenues for industrial applications. Companies specializing in fine chemicals are increasingly incorporating this compound into their product portfolios due to its versatility and reactivity.
The biological activity of 4-amino-4-methyl-2-pentanone oxalate has also been explored in the context of antimicrobial agents. Preliminary studies suggest that certain derivatives of this compound may exhibit inhibitory effects against a range of bacterial and fungal species. This finding is particularly relevant in light of the growing concern over antibiotic resistance. By developing novel antimicrobial compounds based on structures like 4-amino-4-methyl-2-pentanone oxalate, scientists aim to address this global health challenge.
In conclusion, 4-amino-4-methyl-2-pentanone oxalate (CAS No. 625-03-6) is a multifaceted compound with significant implications across multiple scientific disciplines. Its structural features make it an invaluable intermediate in organic synthesis, while its potential biological activities open up new possibilities for drug development. As research continues to uncover new applications for this molecule, its importance is likely to grow further. The ongoing exploration of its properties and functionalities underscores its role as a cornerstone in modern chemical research.
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